N-({[2,3'-bipyridine]-4-yl}methyl)-2-ethoxybenzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide: is a compound that belongs to the bipyridine family Bipyridines are heteroaromatic compounds consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide typically involves the coupling of 2,3’-bipyridine with 2-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve large-scale coupling reactions using metal catalysts. For example, Suzuki coupling, Stille coupling, and Negishi coupling are commonly employed to synthesize bipyridine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties .
Biology: In biological research, bipyridine derivatives are used as probes to study metal ion interactions in biological systems. They are also used in the development of sensors for detecting metal ions .
Medicine: It is being investigated for its potential use in treating diseases related to metal ion imbalances .
Industry: In the industrial sector, bipyridine derivatives are used in the production of dyes, pigments, and other materials. They are also used in the development of new materials with unique electronic properties .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide involves its ability to chelate metal ions. The bipyridine moiety binds to metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over metal ion coordination is required .
Biological Activity
N-({[2,3'-bipyridine]-4-yl}methyl)-2-ethoxybenzamide is a compound that belongs to the class of bipyridine derivatives, which have garnered interest in various fields, particularly in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a bipyridine moiety linked to an ethoxybenzamide group. This unique configuration imparts specific chemical and physical properties that are crucial for its biological activity.
Property | Details |
---|---|
IUPAC Name | 2-ethoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Molecular Formula | C20H19N3O2 |
Molecular Weight | 335.38 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Intercalation : The bipyridine moiety can intercalate into DNA, potentially disrupting its structure and function, which is a common mechanism for anticancer agents.
- Enzyme Inhibition : The compound may act as a ligand for metalloenzymes, modulating their activity through coordination with metal ions.
- Protein Interaction : It has been suggested that this compound can also interact with specific proteins involved in cancer cell proliferation and survival.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. Key findings include:
-
Cell Proliferation Inhibition : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 5 µM to 10 µM depending on the cell line tested .
Cell Line IC50 (µM) MDA-MB-231 6.5 A549 7.8 HeLa 8.9 - Mechanistic Insights : Further investigations revealed that treatment with this compound leads to apoptosis in cancer cells, characterized by increased levels of cleaved caspase-3 and p21 proteins. This indicates that the compound triggers programmed cell death pathways in a dose-dependent manner .
Case Studies
-
Study on MDA-MB-231 Cells :
- Researchers observed that this compound significantly inhibited cell proliferation and induced apoptosis.
- The study reported an increase in γ-H2AX expression, suggesting DNA damage response activation upon treatment.
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In Vivo Studies :
- In animal models bearing xenografts of MDA-MB-231 tumors, administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Histological analyses indicated increased apoptosis within tumor tissues treated with the compound.
Properties
IUPAC Name |
2-ethoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-19-8-4-3-7-17(19)20(24)23-13-15-9-11-22-18(12-15)16-6-5-10-21-14-16/h3-12,14H,2,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESFMCDWVSJWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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